molecular formula C41H28O26 B1680760 Casuarictin CAS No. 96292-46-5

Casuarictin

Cat. No. B1680760
CAS RN: 96292-46-5
M. Wt: 936.6 g/mol
InChI Key: SWRFKGRMQVLMKA-JIZJWZDPSA-N
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Description

Casuarictin is an ellagitannin, a type of hydrolysable tannin. It can be found in Casuarina and Stachyurus species . It is formed from two hexahydroxydiphenic acid units and one gallic acid unit linked to a glucose molecule . The molecule is formed from tellimagrandin II, itself formed from pentagalloyl glucose via oxidation .


Synthesis Analysis

The biosynthesis of Casuarictin centers on the pivotal role of β-pentagalloylglucose as progenitor for each of the subfamilies via some permutation and/or combination of galloyl coupling . Initial tellimagrandin II synthesis via O(4)/O(6) galloyl coupling within β-pentagalloylglucose is followed by a host of “second generation” coupling processes to deliver the representative species . Subsequent O(2)/O(3) galloyl coupling within tellimagrandin II might yield casuarictin .


Molecular Structure Analysis

Casuarictin has a complex molecular structure. The molecular mass of sPLA2 increased from 14,425.62 to 15,362.74 Da when it formed a complex with Casuarictin .


Chemical Reactions Analysis

Casuarictin was able to form a protein complex consisting of a stable sPLA2 + Casu complex . This probably involves strong non-covalent interactions such as hydrogen bonds and hydrophobic interactions .


Physical And Chemical Properties Analysis

Casuarictin has a molar mass of 936.64 g/mol . More detailed physical and chemical properties may be found in its Safety Data Sheet .

Safety And Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheet of Casuarictin .

Future Directions

Casuarictin has shown potential as an anti-inflammatory that can be used to treat edema and myonecrosis induced by serine-secreting phospholipase A2 . It also has potential in Alzheimer’s disease research . Further studies are needed to explore these potentials.

properties

IUPAC Name

[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFKGRMQVLMKA-JIZJWZDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000730
Record name Casuarictin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

936.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Casuarictin

CAS RN

79786-00-8, 96292-46-5
Record name Casuarictin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sanguiin h 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casuarictin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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